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molecular formula C10H7BrO2 B2389519 3-Bromonaphthalene-2,7-diol CAS No. 102653-36-1

3-Bromonaphthalene-2,7-diol

Cat. No. B2389519
M. Wt: 239.068
InChI Key: NCGIPELWHJKROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249132B2

Procedure details

To a solution of naphthalene-2,7-diol (5.00 g, 31.3 mmol) in AcOH (25 mL) was added Br2 (3.3 mL, 62.6 mmol) in AcOH (25 mL) dropwise over 15 minutes at 10-15° C., then mixture was stirred at 10-15° C. for 1 hour. Sn powder (7.75 g, 64.6 mmol) and H2O (20 mL) was added and the mixture was heated to 80° C. for 1 hour. The mixture was diluted with ice-water (50 mL), the extracted with EtOAc (30 mL×3), organic was washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. Purification by column chromatography on silica gel (PE/EtOAc=15/1) and further prep-HPLC (0.1% TFA as additive) gave the product (2.0 g, yield 27%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sn
Quantity
7.75 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:11])[CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:12].[Br:13]Br.O>CC(O)=O>[Br:13][C:7]1[C:8]([OH:11])=[CH:9][C:10]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[C:2]([OH:12])[CH:1]=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=C(C=CC2=CC=C(C=C12)O)O
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Sn
Quantity
7.75 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
mixture was stirred at 10-15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the extracted with EtOAc (30 mL×3)
WASH
Type
WASH
Details
organic was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (PE/EtOAc=15/1) and further prep-HPLC (0.1% TFA as additive)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC2=CC(=CC=C2C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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